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Compound of Interest

2-(N-
Compound Name: Phenylaminomethyl)phenylboronic
acid
Cat. No.: B1601549
\ v

The journey of boron-containing compounds from niche reagents to central players in
pharmaceutical science has been remarkable. Initially perceived with caution due to toxicity
concerns, this view has been thoroughly revised, particularly with the clinical success of drugs
like the proteasome inhibitor bortezomib (Velcade®).[1] Boronic acids, characterized by a C-
B(OH)2 functional group, are now recognized for their unique chemical properties: they are
generally stable, exhibit low toxicity, and possess the remarkable ability to form reversible
covalent bonds with diols—a feature prevalent in biological sugars and glycoproteins.[1][2]

This guide focuses on a specific, yet representative, member of this class: 2-(N-
Phenylaminomethyl)phenylboronic acid. This molecule integrates the foundational
phenylboronic acid scaffold with an N-phenylaminomethyl substituent, creating a versatile
building block with significant potential in synthetic and medicinal chemistry. As Senior
Application Scientists, our goal is to provide a comprehensive technical overview for
researchers and drug development professionals, elucidating the compound's synthesis, key
characterization techniques, and its strategic applications, grounded in established chemical
principles and field-proven methodologies.

Core Compound Profile

A clear understanding of the fundamental physicochemical properties of a reagent is the
bedrock of its effective application in any research or development setting. The key identifiers
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and properties for 2-(N-Phenylaminomethyl)phenylboronic acid are summarized below.

Property Value Source(s)
Molecular Formula C13H14BNO2 [3]
Molecular Weight 227.07 g/mol N/A
CAS Number 327096-48-0 [4]

[2-
IUPAC Name [(Phenylamino)methyl]phenyl]lo  N/A

oronic acid

2-(Anilinomethyl)phenylboronic

Synonyms ) [3]
acid

Physical State Solid N/A

Purity (Typical) >97% N/A

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 2-(N-Phenylaminomethyl)phenylboronic acid
is not prominently documented, its structure allows for a logical synthetic strategy based on
well-established methodologies for analogous ortho-substituted aminomethylphenylboronic
acids.[5] A common and robust approach involves the reaction of an appropriate organometallic
species with a borate ester, followed by hydrolysis.

A plausible synthetic pathway is outlined below. The causality behind this choice rests on the
high functional group tolerance and reliability of Grignard reagent formation and its subsequent
reaction with trialkyl borates.
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Step 1: Grignard Reagent Formation

Anhydrous Ether (e.g., THF)

Magnesium (Mg)
Mg—TFHE> Aryl Grignard Reagent

[Z-Bromobenzylamine Derivativej 1. B(OR)s, low temp

Step 2: Borylation

Y
Trialkyl Borate

B(OR)3 Boronate Ester Intermediate

2. HsO*

Step 3: Hydrolysis
Y

Aqueous Acidic Workup 2-(N-Phenylaminomethyl)
(e.g., HCl) -phenylboronic acid

Click to download full resolution via product page

Figure 1: Plausible synthesis workflow for the target compound.

Expertise & Experience Insight: The critical step in this sequence is the borylation (Step 2). It
must be conducted at low temperatures (typically -78 °C) to prevent undesired side reactions,
such as the addition of a second Grignard molecule to the newly formed boronate ester. The
choice of the N-phenyl protected 2-bromobenzylamine as a starting material is crucial; the
amine proton must be protected or the reaction sequence altered to prevent interference with

the Grignard reagent formation.
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Structural Characterization: A Multi-Technique
Approach

Confirming the identity and purity of the synthesized compound is non-negotiable. A
combination of spectroscopic techniques provides a self-validating system for structural
elucidation.

o 1B NMR Spectroscopy: This is the most direct method for observing the boron center. For a
trigonal planar (sp?-hybridized) boronic acid like the target compound, a single, relatively
broad resonance is expected in the range of +19 to +30 ppm.[6] Upon complexation with a
diol, this signal shifts significantly upfield to a region characteristic of a tetrahedral (sp3-
hybridized) boronate ester, providing a powerful tool for studying binding interactions.[2][6][7]

e 1H and 3C NMR Spectroscopy: These techniques confirm the integrity of the organic
scaffold. Key expected signals in *H NMR would include distinct aromatic proton patterns for
the two phenyl rings and a characteristic singlet for the methylene (-CHz-) bridge protons.

» Vibrational Spectroscopy (FT-IR & FT-Raman): As demonstrated for structurally similar
compounds, FT-IR and FT-Raman are invaluable for identifying key functional groups.[8]
Expected characteristic vibrations include:

o O-H stretching: A broad band around 3200-3400 cm~* from the boronic acid's hydroxyl
groups.

o N-H stretching: A sharp peak around 3400 cm~* for the secondary amine.
o B-O stretching: Strong bands in the 1300-1400 cm~1 region.
o C-H stretching: Aromatic and aliphatic signals around 2850-3100 cm™1.

o Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight (227.07
g/mol).

Core Applications in Drug Discovery and
Development
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2-(N-Phenylaminomethyl)phenylboronic acid is not merely a chemical curiosity; its structure
makes it a valuable tool for two primary strategic applications in the pharmaceutical landscape.

Application I: Advanced Intermediate in Suzuki-Miyaura
Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of
an organoboron compound with an organic halide or triflate.[9][10] It is one of the most
powerful and widely used methods for constructing carbon-carbon bonds, particularly for
creating biaryl systems common in many drug molecules.[10][11]

In this context, 2-(N-Phenylaminomethyl)phenylboronic acid serves as a sophisticated
building block, enabling the introduction of the anilinomethyl-phenyl moiety into a target
molecule. This is crucial for structure-activity relationship (SAR) studies, where chemists
systematically modify different parts of a lead compound to optimize its efficacy, selectivity, and
pharmacokinetic properties.[10]
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Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Application II: Molecular Recognition for Sensors and
Targeted Delivery

The boronic acid moiety is a "smart" functional group. It can form reversible covalent boronate
ester bonds with molecules containing 1,2- or 1,3-diol functionalities.[12][13] This interaction is
the basis for two cutting-edge applications:

e Glucose Sensing: Since glucose is a polyol, phenylboronic acid-functionalized polymers can
be designed to swell or change their properties in response to varying glucose
concentrations. This has led to the development of glucose-responsive materials for self-
regulated insulin delivery systems.[13][14]

o Cancer Cell Targeting: Many cancer cells overexpress sialic acid residues on their surfaces,
which contain the necessary diol structure. Phenylboronic acid-functionalized nanoparticles
or drug conjugates can selectively bind to these cancer cells, enabling targeted drug delivery
and reducing off-target toxicity.[12][13]

The N-phenylaminomethyl group in the target molecule can be further functionalized, allowing it
to be tethered to polymers, nanoparticles, or other drug molecules to leverage this targeting
capability.

Experimental Protocol: Representative Suzuki-
Miyaura Coupling

To ensure trustworthiness, a protocol must be self-validating. The following is a detailed,
generalized procedure for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic
acid, adaptable for 2-(N-Phenylaminomethyl)phenylboronic acid. It incorporates best
practices for achieving high yield and purity.

Objective: To synthesize an unsymmetrical biaryl compound via a palladium-catalyzed cross-
coupling reaction.

Materials:

« Aryl Halide (e.g., 4-lodoanisole) (1.0 mmol)
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2-(N-Phenylaminomethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
Palladium(ll) Acetate [Pd(OAc)z] (0.02 mmol, 2 mol%)
Triphenylphosphine (PPhs) (0.08 mmol, 8 mol%) or other suitable ligand
Potassium Carbonate (K2COs), anhydrous (3.0 mmol, 3.0 equiv)
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v, 10 mL)

Round-bottom flask, condenser, magnetic stir bar, inert atmosphere setup (Argon or
Nitrogen)
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Step Procedure Causality & Expert Insight

Combine the aryl halide,

boronic acid, and potassium
1 Reaction Setup carbonate in a dry round-

bottom flask with a magnetic

stir bar.

Seal the flask with a septum,

and evacuate and backfill with
2 Inert Atmosphere )

an inert gas (e.g., Argon) three

times.

Add the degassed solvent

mixture (Dioxane/Water) via

syringe. In a separate vial, pre-

N mix the Pd(OAc)z and ligand,

3 Solvent & Catalyst Addition )

then add to the reaction

mixture. Alternatively, use a

pre-formed catalyst like

Pd(PPhs)a.

Attach a condenser and heat
the mixture to reflux (typically
80-100 °C) with vigorous

4 Reaction stirring. Monitor the reaction
progress by Thin Layer
Chromatography (TLC) or LC-
MS.

Once complete, cool the

reaction to room temperature.
5 Workup Dilute with ethyl acetate and

water. Transfer to a separatory

funnel.

Separate the layers. Extract
) the aqueous layer twice more
6 Extraction . .
with ethyl acetate. Combine

the organic layers.
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Wash the combined organic
) layers with water, then with
7 Washing i ) )
brine to remove inorganic

impurities and residual water.

Dry the organic phase over
anhydrous sodium sulfate
) ] (Naz2S0a), filter, and
8 Drying & Concentration
concentrate the solvent under
reduced pressure using a

rotary evaporator.

Purify the crude solid residue
by flash column

9 Purification chromatography or
recrystallization to obtain the

pure biaryl product.

Safety and Handling

Professional laboratory practice demands stringent adherence to safety protocols.

e Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
appropriate chemical-resistant gloves.

» Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents
and moisture.

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2-(N-Phenylaminomethyl)phenylboronic acid exemplifies the strategic value of
functionalized organoboron reagents in modern drug discovery. Its dual utility—as a versatile
building block for complex molecule synthesis via Suzuki-Miyaura coupling and as a potential
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molecular recognition element for targeted therapies and diagnostics—positions it as a
compound of significant interest. The continued development of novel boronic acid derivatives,
particularly those with improved metabolic stability, promises to further expand the therapeutic
landscape, offering new solutions to challenging diseases.[1][15] As our understanding of boron
chemistry deepens, the integration of such "smart" molecules will undoubtedly become even
more central to the design of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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